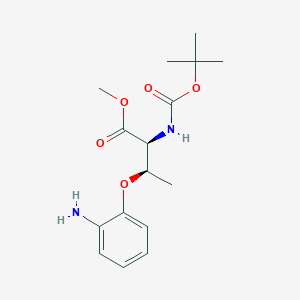

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate

CAS No.:

Cat. No.: VC13686766

Molecular Formula: C16H24N2O5

Molecular Weight: 324.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O5 |

|---|---|

| Molecular Weight | 324.37 g/mol |

| IUPAC Name | methyl (2S,3R)-3-(2-aminophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C16H24N2O5/c1-10(22-12-9-7-6-8-11(12)17)13(14(19)21-5)18-15(20)23-16(2,3)4/h6-10,13H,17H2,1-5H3,(H,18,20)/t10-,13+/m1/s1 |

| Standard InChI Key | MIEDFDHUVAWYLY-MFKMUULPSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |

| SMILES | CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |

| Canonical SMILES | CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |

Introduction

Chemical and Physical Properties

Methyl (2S,3R)-2-(tert-butoxycarbonylamino)-3-(2-aminophenoxy)butanoate (C₁₆H₂₄N₂O₅) has a molecular weight of 324.37 g/mol and a defined (2S,3R) stereochemistry, which governs its spatial arrangement and biochemical interactions. The Boc group at the 2-position provides steric protection for the amine, while the 2-aminophenoxy moiety introduces aromaticity and potential hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₅ | |

| Molecular Weight | 324.37 g/mol | |

| Stereochemistry | (2S,3R) | |

| Protection Group | tert-Butoxycarbonyl (Boc) | |

| Functional Groups | Ester, Aromatic Ether, Amine |

The compound’s solubility varies with polarity: it is moderately soluble in polar aprotic solvents like dimethylformamide (DMF) but less so in aqueous environments. Its stability under acidic conditions is enhanced by the Boc group, which is cleavable via trifluoroacetic acid (TFA) .

Synthesis and Manufacturing

The synthesis of Methyl (2S,3R)-2-(tert-butoxycarbonylamino)-3-(2-aminophenoxy)butanoate involves multi-step organic reactions emphasizing stereochemical control and functional group compatibility.

Key Synthetic Steps

-

Chiral Starting Material Preparation: Enantiopure β-hydroxy amino acids or esters serve as precursors, with their stereochemistry preserved via asymmetric catalysis .

-

Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) .

-

Etherification: A nucleophilic aromatic substitution introduces the 2-aminophenoxy group, often employing a phenol derivative and a base like potassium carbonate.

-

Esterification: Methyl ester formation via reaction with methanol in the presence of a coupling agent (e.g., DCC) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, TEA, THF, 0°C→RT | 85–90% |

| Etherification | 2-Aminophenol, K₂CO₃, DMF, 80°C | 70–75% |

| Esterification | MeOH, DCC, DMAP, CH₂Cl₂, RT | 90–95% |

Challenges include minimizing racemization during etherification and ensuring regioselectivity in the aromatic substitution. Recent advances employ microwave-assisted synthesis to enhance reaction efficiency.

Applications in Pharmaceutical Research

This compound’s primary application lies in peptide synthesis, where it acts as a Boc-protected building block for introducing chiral centers and aromatic side chains .

Peptide Synthesis

-

Solid-Phase Synthesis: The Boc group enables sequential deprotection and coupling, critical for constructing long peptide chains.

-

Side-Chain Functionalization: The 2-aminophenoxy group participates in post-translational modifications, such as glycosylation or fluorescent labeling .

Drug Intermediate

-

Anticancer Agents: Derivatives of this compound have been explored as kinase inhibitors due to their ability to mimic ATP-binding motifs.

-

Antibiotics: Its chiral backbone is incorporated into β-lactam analogs to enhance bacterial target specificity .

Research Findings and Innovations

Recent studies highlight advancements in synthesis and application:

Stereochemical Optimization

-

Enantioselective Catalysis: Palladium-catalyzed asymmetric allylic alkylation has improved access to (2S,3R)-configured intermediates, reducing reliance on resolution techniques.

-

Dynamic Kinetic Resolution: Combining lipases with transition-metal catalysts achieves >99% enantiomeric excess (ee) in ester hydrolysis .

Novel Derivatives

-

Photoaffinity Labels: Introducing azide groups to the aminophenoxy moiety enables crosslinking studies for target identification.

-

Prodrug Design: Esterase-cleavable methyl esters enhance bioavailability in preclinical models .

Future Perspectives

Future research directions include:

-

Continuous Flow Synthesis: Automating steps to improve scalability and reduce racemization.

-

Bioconjugation: Leveraging the aminophenoxy group for antibody-drug conjugates (ADCs).

-

Computational Modeling: Predicting stereochemical outcomes using machine learning algorithms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume